molecular formula C21H22O3 B5747166 8-methyl-7-[(4-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one

8-methyl-7-[(4-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5747166
M. Wt: 322.4 g/mol
InChI Key: SWCDFHMQZQRATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-7-[(4-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of 8-methyl-7-[(4-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-methyl-7-[(4-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

8-methyl-7-[(4-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

8-methyl-7-[(4-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

8-methyl-7-[(4-methylphenyl)methoxy]-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-4-5-17-12-20(22)24-21-15(3)19(11-10-18(17)21)23-13-16-8-6-14(2)7-9-16/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCDFHMQZQRATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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